(2,4-Dinitrophenyl)methyl 4-nitrobenzoate
Description
(2,4-Dinitrophenyl)methyl 4-nitrobenzoate is an organic compound with the molecular formula C14H9N3O8. It is a derivative of benzoic acid and contains multiple nitro groups, which are known for their electron-withdrawing properties. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C14H9N3O8 |
|---|---|
Molecular Weight |
347.24g/mol |
IUPAC Name |
(2,4-dinitrophenyl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C14H9N3O8/c18-14(9-1-4-11(5-2-9)15(19)20)25-8-10-3-6-12(16(21)22)7-13(10)17(23)24/h1-7H,8H2 |
InChI Key |
ZDBZBLVFOZVYJM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,4-dinitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for (2,4-Dinitrophenyl)methyl 4-nitrobenzoate are not well-documented in the literature. the general principles of esterification and the use of efficient catalysts and solvents are likely employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)methyl 4-nitrobenzoate undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2,4-dinitrobenzyl alcohol
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2,4-Bisaminobenzyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and 2,4-dinitrobenzyl alcohol
Scientific Research Applications
(2,4-Dinitrophenyl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its multiple nitro groups make it a useful intermediate in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)methyl 4-nitrobenzoate is primarily related to its nitro groups. These groups can undergo reduction to form amino derivatives, which can interact with biological molecules. The compound’s reactivity towards nucleophiles also allows it to form covalent bonds with various biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzyl 4-nitrobenzoate: Similar structure but with fewer nitro groups.
4-Nitrobenzyl 4-nitrobenzoate: Contains only one nitro group on the benzyl moiety.
2,4-Dinitrobenzyl alcohol: Lacks the ester functionality but shares the nitrobenzyl structure
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
